molecular formula C17H23NO3 B10966007 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide

Cat. No.: B10966007
M. Wt: 289.4 g/mol
InChI Key: ZVRUZXQYNSWXEA-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indene moiety linked to a tetrahydrofuran ring through an acetamide linkage, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene derivative.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via an etherification reaction, where the hydroxyl group of the indene derivative reacts with a tetrahydrofuran derivative under acidic conditions.

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or ether linkage, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)BUTANOIC ACID: Shares the indene moiety but differs in the functional groups attached.

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ETHYLAMINEHYDROCHLORIDE: Similar indene structure with an amine group instead of the acetamide linkage.

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-METHYLPROPANOIC ACID: Another derivative with a different side chain.

Uniqueness

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(TETRAHYDRO-2-FURANYL)ETHYL]ACETAMIDE is unique due to its combination of the indene moiety, tetrahydrofuran ring, and acetamide linkage, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(oxolan-2-yl)ethyl]acetamide

InChI

InChI=1S/C17H23NO3/c1-12(16-6-3-9-20-16)18-17(19)11-21-15-8-7-13-4-2-5-14(13)10-15/h7-8,10,12,16H,2-6,9,11H2,1H3,(H,18,19)

InChI Key

ZVRUZXQYNSWXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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